molecular formula C13H15N5OS B2563955 1-[(9-methyl-9H-purin-6-yl)amino]-2-(thiophen-2-yl)propan-2-ol CAS No. 2379997-65-4

1-[(9-methyl-9H-purin-6-yl)amino]-2-(thiophen-2-yl)propan-2-ol

Cat. No.: B2563955
CAS No.: 2379997-65-4
M. Wt: 289.36
InChI Key: XWENLKMAWCVGGJ-UHFFFAOYSA-N
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Description

1-[(9-methyl-9H-purin-6-yl)amino]-2-(thiophen-2-yl)propan-2-ol is a complex organic compound that features a purine base linked to a thiophene ring via a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(9-methyl-9H-purin-6-yl)amino]-2-(thiophen-2-yl)propan-2-ol typically involves multiple steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.

    Introduction of the Methyl Group: The methyl group is introduced at the 9-position of the purine ring using methylating agents such as methyl iodide.

    Formation of the Propanol Chain: The propanol chain is introduced through a reaction with an appropriate alkylating agent.

    Attachment of the Thiophene Ring: The thiophene ring is attached via a nucleophilic substitution reaction, where the thiophene acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(9-methyl-9H-purin-6-yl)amino]-2-(thiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

1-[(9-methyl-9H-purin-6-yl)amino]-2-(thiophen-2-yl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(9-methyl-9H-purin-6-yl)amino]-2-(thiophen-2-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to inhibit enzymes involved in nucleotide metabolism. The thiophene ring may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[(9H-purin-6-yl)amino]-2-(thiophen-2-yl)propan-2-ol: Lacks the methyl group at the 9-position.

    1-[(9-methyl-9H-purin-6-yl)amino]-2-phenylpropan-2-ol: Contains a phenyl ring instead of a thiophene ring.

Uniqueness

1-[(9-methyl-9H-purin-6-yl)amino]-2-(thiophen-2-yl)propan-2-ol is unique due to the combination of a purine base with a thiophene ring, which may confer specific electronic and binding properties not found in similar compounds.

Properties

IUPAC Name

1-[(9-methylpurin-6-yl)amino]-2-thiophen-2-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c1-13(19,9-4-3-5-20-9)6-14-11-10-12(16-7-15-11)18(2)8-17-10/h3-5,7-8,19H,6H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWENLKMAWCVGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C2C(=NC=N1)N(C=N2)C)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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